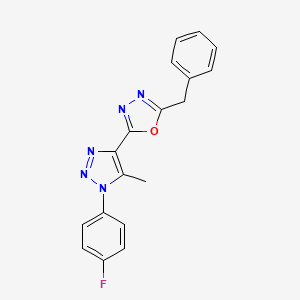

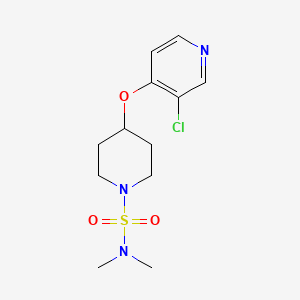

2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 1,3,4-oxadiazole and 1,2,3-triazole rings are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. Compounds containing these moieties have been synthesized and studied for their potential as anticonvulsant, antimicrobial, antioxidant, and antitumor agents due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis approaches for 1,3,4-oxadiazoles and 1,2,3-triazoles typically involve cyclization reactions of appropriate precursors. For example, 1,3,4-oxadiazoles can be synthesized by cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures (Rai et al., 2009). Similarly, 1,2,3-triazoles can be prepared through azide-alkyne cycloaddition reactions, showcasing the versatility of synthetic methodologies for constructing these heterocycles.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles and 1,2,3-triazoles is characterized by the presence of nitrogen and oxygen atoms in the ring, which significantly influence their electronic and spatial configuration. These structural features are crucial for the compounds' biological activities and interactions with biological targets. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, providing detailed insights into their molecular geometry and intermolecular interactions (Kariuki et al., 2021).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing 1,3,4-oxadiazole, such as 2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, have been investigated for their antimicrobial properties. For example, Tien et al. (2016) reported the synthesis of similar compounds and their testing against bacteria, mold, and yeast, demonstrating significant antimicrobial activity (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Similarly, Menteşe et al. (2015) synthesized benzimidazole derivatives containing 1,3,4-oxadiazole and found them effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Antioxidant Properties

Compounds with the 1,3,4-oxadiazole structure have also been explored for their antioxidant capabilities. Kerimov et al. (2012) synthesized derivatives carrying a benzimidazole moiety, including a compound with a 1,3,4-oxadiazole ring, and found them to exhibit significant antioxidant effects in various in vitro systems (Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, & Kazak, 2012).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been applied as corrosion inhibitors. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion of mild steel in sulfuric acid, demonstrating their efficacy as protective agents (Ammal, Prajila, & Joseph, 2018).

Structural Characterization

Research on the synthesis and structural characterization of compounds similar to this compound has been conducted. Kariuki et al. (2021) synthesized and characterized similar molecules, providing insights into their structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anti-Tubercular Activity

The synthesis of oxadiazole-coumarin-triazole molecules and their evaluation for anti-mycobacterial activity has been a focus area. Ambekar et al. (2017) synthesized derivatives and found them to be promising agents against Mycobacterium tuberculosis (Ambekar, Mohan, Shirahatti, Kumar, Rangappa, Mohan, Basappa, Kotresh, & Rangappa, 2017).

Photolysis Studies

Tsuge et al. (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, revealing interesting chemical transformations that occur upon irradiation, suggesting potential applications in photochemistry (Tsuge, Oe, & Tashiro, 1977).

Mécanisme D'action

Benzimidazole derivatives

This compound contains a benzimidazole moiety. Benzimidazole derivatives are known to possess a broad spectrum of pharmacological properties, ranging from antibacterial effects to activity against some of the world’s most virulent diseases . They are considered “privileged structures” in heterocyclic chemistry due to their association with a wide range of biological activities .

Propriétés

IUPAC Name |

2-benzyl-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c1-12-17(21-23-24(12)15-9-7-14(19)8-10-15)18-22-20-16(25-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLARACEHHSYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)

![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)